

Application Notes & Protocols: Topical Delivery Using SPACE Peptide in Murine Models

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Compound of Interest		
Compound Name:	SPACE peptide	
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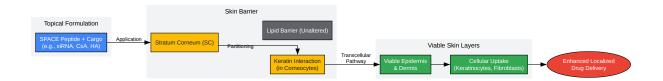
Audience: Researchers, scientists, and drug development professionals.

Introduction: The Skin Penetrating and Cell Entering (SPACE) peptide is a novel tool for enhancing the topical delivery of a wide range of therapeutic and cosmetic agents.[1][2] Discovered through phage display, this peptide has been shown to facilitate the penetration of small molecules, macromolecules, and nucleic acids across the stratum corneum (SC) and into the viable epidermis and dermis.[1] Its mechanism of action, which involves interaction with skin proteins rather than disruption of the lipid barrier, makes it a compelling and safe candidate for enhancing topical drug formulations.[2] These notes provide a comprehensive overview of its application in mouse models, summarizing key quantitative data and detailing experimental protocols.

Mechanism of Action

The **SPACE peptide** enhances skin penetration primarily by interacting with keratin within the corneocytes of the stratum corneum.[1] This interaction increases the partitioning of the peptide and its conjugated or co-administered cargo into the skin, facilitating a transcellular pathway into the viable epidermis and dermis. Unlike many chemical enhancers, the **SPACE peptide** does not significantly alter or disrupt the skin's natural lipid barrier, which contributes to its favorable safety profile. The peptide has also been shown to facilitate entry into various skin cells, including keratinocytes and fibroblasts, likely via macropinocytosis.





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Mechanism of SPACE peptide-mediated skin delivery.

Quantitative Data Summary from Mouse Models

The efficacy of **SPACE peptide** has been demonstrated across various mouse models for the delivery of different types of cargo. The following tables summarize the key quantitative findings.

Table 1: Delivery of Small Molecules (Cyclosporine A & Corticosteroids)



Cargo	Mouse Model	Formulation Details	Key Quantitative Outcomes	Citations
Cyclosporine A (CsA)	SKH1 Hairless Mice	5 mg/mL CsA + 50 mg/mL free SPACE peptide in a hydroethanolic solution (SP50).	~9-fold increase in CsA accumulation in viable epidermis compared to control. Significantly increased skin localization (113.1 µg/g). High Skin/Blood ratio (443.4) and Skin/Liver ratio (1059.5), indicating minimal systemic absorption.	

| Hydrocortisone | Hairless Mice | **SPACE peptide**-based formulation. | Enhanced skin retention of hydrocortisone without producing elevated blood concentrations. | |

Table 2: Delivery of Macromolecules (Hyaluronic Acid)

Cargo Mouse Model Details	Key Quantitative Citations Outcomes
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| Hyaluronic Acid (HA) | SKH1 Hairless Mice | SPACE-Ethosomal System (SES) encapsulating HA (MW: 200-325 kDa). | 5-fold enhancement in dermal penetration compared to PBS control. HA concentration in skin was ~1000-fold higher than in blood, confirming localized delivery. | |

Table 3: Delivery of Nucleic Acids (siRNA)

Cargo	Mouse Model	Formulation Details	Target Gene	Key Quantitative Outcomes	Citations
siRNA	BALB/c Mice	DOTAP- based SPACE Ethosomal System (DOTAP- SES) with siRNA.	GAPDH	63.2% knockdown of GAPDH protein in the skin post-topical application.	

| siRNA | Mouse Model | **SPACE peptide** conjugated directly to siRNA. | IL-10 | Enhanced absorption into the skin and significant knockdown of the protein target. | |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in studies using **SPACE peptide** in mouse models.

Protocol 1: General Topical Application Workflow in Mice

This protocol outlines the typical workflow for an in vivo study involving the topical application of a **SPACE peptide** formulation.

- Animal Models: SKH1 hairless mice or BALB/c mice are commonly used. Animals should be acclimatized for at least one week before the experiment.
- Preparation:



- Anesthetize mice using isoflurane inhalation (2-3%).
- For haired mice (e.g., BALB/c), carefully shave the dorsal back skin one day prior to application.
- On the day of the experiment, a cylinder with a defined exposure area (e.g., 1.8 cm²) can be attached to the shaved back skin to contain the formulation.

Formulation Application:

- \circ Topically apply a precise volume (e.g., 200 μ L) of the **SPACE peptide** formulation onto the exposed skin area.
- Manually spread the solution to ensure even coverage.

Incubation:

- Allow the formulation to incubate on the skin for a defined period. This can range from 2 hours for penetration studies to 6 hours for functional knockdown experiments.
- Maintain the animals under light anesthesia during this period if necessary.

Post-Incubation:

- After the incubation period, carefully remove the cylinder.
- The treated area can be gently wiped to remove excess formulation and then covered with sterile gauze and a breathable bandage.

Tissue Collection and Analysis:

- Animals are typically sacrificed at a predetermined time point post-application (e.g., 72 hours for knockdown studies).
- o Collect skin biopsies (e.g., 5 mm diameter) from the treated area for analysis.
- Blood and other organs (e.g., liver) can be collected to assess systemic absorption.



Analyze tissues using appropriate methods, such as HPLC (for small molecules),
 qPCR/Western Blot (for siRNA studies), or fluorescence microscopy.

Phase 1: Preparation **Animal Acclimatization** (1 week) Anesthesia & Dorsal Skin Shaving **Attach Application Cylinder** (e.g., 1.8 cm²) Phase 2: Experiment **Topical Application** of SPACE Formulation (200 μL) Incubation (2-6 hours) Remove Formulation & Bandage Skin Phase 3: Analysis Sacrifice Animal (e.g., 72h post-application) Collect Skin Biopsies, Blood & Organs Quantitative Analysis (HPLC, qPCR, Western Blot, Microscopy)



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Standard experimental workflow for topical mouse studies.

Protocol 2: Formulation of SPACE Peptide with a Hydrophobic Drug (Cyclosporine A)

This protocol is based on the successful delivery of Cyclosporine A (CsA).

- Materials:
 - Cyclosporine A (CsA)
 - SPACE peptide
 - Ethanol (200 proof)
 - Deionized water
- Preparation of Hydroethanolic Solution:
 - Prepare the vehicle by mixing ethanol and deionized water. A common ratio is 1:1 (v/v).
- Formulation (SP50):
 - Dissolve CsA into the hydroethanolic solution to a final concentration of 5 mg/mL.
 - Add free **SPACE peptide** to the CsA solution to a final concentration of 50 mg/mL.
 - Ensure complete dissolution, using gentle vortexing if necessary. The resulting formulation is ready for topical application as described in Protocol 1.

Protocol 3: Formulation of a SPACE-Ethosomal System (SES) for Macromolecules

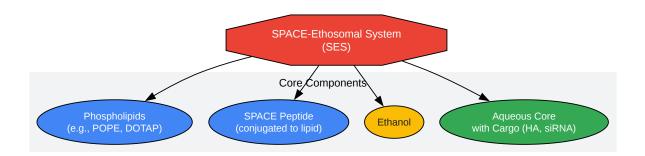
This protocol is adapted for encapsulating macromolecules like Hyaluronic Acid (HA) or siRNA.

Materials:



- SPACE peptide conjugated to a phospholipid (e.g., POPE-NHS)
- Other lipids (e.g., DOTAP for cationic liposomes for siRNA)
- Ethanol
- Aqueous buffer (e.g., PBS or citrate buffer, pH adjusted as needed)
- Cargo (e.g., Hyaluronic Acid, siRNA)
- Lipid Film Hydration Method:
 - Dissolve the SPACE-peptide-lipid conjugate and other lipids in ethanol.
 - Evaporate the ethanol under reduced pressure or nitrogen stream to form a thin lipid film on the wall of a round-bottom flask.
 - Hydrate the lipid film with an aqueous buffer containing the dissolved cargo (e.g., 1 mg/mL
 HA). The hydration process should be done above the lipid transition temperature.
 - The resulting suspension of vesicles can be sonicated or extruded through polycarbonate membranes to produce unilamellar vesicles of a desired size (e.g., ~110 nm).
- Characterization:
 - Vesicle size and zeta potential should be characterized using dynamic light scattering (DLS).
 - Encapsulation efficiency should be determined by separating the free cargo from the encapsulated cargo using methods like dialysis or size exclusion chromatography.





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Logical components of a SPACE-Ethosomal System (SES).

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References

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- 2. Peptides as skin penetration enhancers: mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
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